molecular formula C23H17NO9 B1262592 Parnafungin A2

Parnafungin A2

Cat. No. B1262592
M. Wt: 451.4 g/mol
InChI Key: JYGGQRZQMPCWOX-PSLXWICFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parnafungin A2 is a natural product found in Microcera larvarum and Fusarium larvarum with data available.

Scientific Research Applications

Antifungal Properties and Mechanism of Action

  • Parnafungin A2 inhibits poly(A) polymerase, a key component of the mRNA cleavage and polyadenylation complex in fungi. This inhibition results in potent and broad-spectrum activity against diverse, clinically relevant fungal pathogens. In a murine model of disseminated candidiasis, parnafungin reduced the fungal burden significantly (Jiang et al., 2008).

Structural Analysis

  • The structural isomer of parnafungins responsible for binding polyadenosine polymerase was determined using affinity-selection/mass spectrometry. The study identified the "straight" parnafungin structural isomer (parnafungin A) as having a higher affinity for polyadenosine polymerase compared to the "bent" isomer (parnafungin B) (Adam et al., 2008).

Isolation and Structural Elucidation of Variants

  • New members of the paranfungin family, namely parnafungin C and D, were identified. These variants also exhibit potent, broad-spectrum antifungal activity and target fungal mRNA cleavage and polyadenylation (Overy et al., 2009).

Discovery from Fusarium Larvarum

  • Parnafungins were discovered in fermentation extracts of fungi resembling Fusarium larvarum, isolated from plants, plant litter, and lichens. This discovery underscores the potential of natural sources in developing novel antifungal agents (Bills et al., 2009).

Synthesis Studies

  • The first and enantioselective total synthesis of parnafungin A1, a related compound, was achieved. This advancement in synthesis techniques could aid in the development of parnafungin A2 and related compounds for therapeutic use (Sun et al., 2021).

properties

Product Name

Parnafungin A2

Molecular Formula

C23H17NO9

Molecular Weight

451.4 g/mol

IUPAC Name

methyl (10S,11R)-3,5,10-trihydroxy-7,19-dioxo-12,18-dioxa-17-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4(13),5,14,20(24),21-heptaene-11-carboxylate

InChI

InChI=1S/C23H17NO9/c1-31-22(30)23-14(26)6-5-12(25)17(23)20(28)16-13(32-23)7-9-8-24-18-10(15(9)19(16)27)3-2-4-11(18)21(29)33-24/h2-4,7,14,26-28H,5-6,8H2,1H3/t14-,23-/m0/s1

InChI Key

JYGGQRZQMPCWOX-PSLXWICFSA-N

Isomeric SMILES

COC(=O)[C@]12[C@H](CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

Canonical SMILES

COC(=O)C12C(CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

synonyms

parnafungin A2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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